Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 66859-22-1
VCID: VC8287044
InChI: InChI=1S/C14H16N2O2/c1-18-14(17)11-8-15-7-6-10-9-4-2-3-5-12(9)16-13(10)11/h2-5,11,15-16H,6-8H2,1H3
SMILES: COC(=O)C1CNCCC2=C1NC3=CC=CC=C23
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate

CAS No.: 66859-22-1

Cat. No.: VC8287044

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate - 66859-22-1

Specification

CAS No. 66859-22-1
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate
Standard InChI InChI=1S/C14H16N2O2/c1-18-14(17)11-8-15-7-6-10-9-4-2-3-5-12(9)16-13(10)11/h2-5,11,15-16H,6-8H2,1H3
Standard InChI Key ZWJKWUGXCCUBFM-UHFFFAOYSA-N
SMILES COC(=O)C1CNCCC2=C1NC3=CC=CC=C23
Canonical SMILES COC(=O)C1CNCCC2=C1NC3=CC=CC=C23

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines an indole moiety—a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring—with a seven-membered hexahydroazepine ring. The methyl ester group at position 5 introduces steric and electronic effects that influence both reactivity and biological interactions. The fused ring system creates a rigid framework, which enhances binding affinity to biological targets through π-π stacking and hydrogen bonding.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number66859-22-1
Molecular FormulaC14H16N2O2\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{2}
Molecular Weight244.29 g/mol
Melting Point153–154°C
SMILES NotationCOC(=O)C1CNCCC2=C1NC3=CC=CC=C23
InChIKeyZWJKWUGXCCUBFM-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Multistep Synthesis Strategy

The synthesis of methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate typically begins with methyl indole-5-carboxylate, which undergoes sequential functionalization and cyclization. Key steps include:

  • Indole Core Preparation: Fischer indole synthesis or Buchwald-Hartwig amination may be employed to construct the indole backbone.

  • Azepine Ring Formation: Cyclization of the indole derivative with a diamine or amino alcohol under acidic or basic conditions forms the hexahydroazepine ring. Catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl2_2) are often used to facilitate this step.

  • Esterification: Introduction of the methyl ester group via reaction with methanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Indole FormationPhenylhydrazine, ketone, H2_2SO4_4, Δ65–75
Azepine CyclizationEthylenediamine, PTSA, toluene, reflux50–60
EsterificationMethanol, DCC, DMAP, CH2_2Cl2_2, rt85–90

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Strong absorption bands at 1720 cm1^{-1} (C=O stretch) and 1240 cm1^{-1} (C-O ester) validate the ester functional group.

Applications in Medicinal Chemistry

Neurodegenerative Disease Research

Preclinical studies suggest the compound’s nAChR modulation could address cognitive deficits in Alzheimer’s disease by reducing β-amyloid neurotoxicity.

Analgesic Development

By targeting α9α10 nAChRs, the compound shows promise in treating neuropathic pain without opioid-related side effects.

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